Methyl 8-aminooctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-aminooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKOKVARXPKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512162 | |
| Record name | Methyl 8-aminooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-49-8 | |
| Record name | Methyl 8-aminooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 8-aminooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 8 Aminooctanoate
Direct Esterification Strategies from 8-Aminooctanoic Acid
Direct conversion of 8-aminooctanoic acid to its methyl ester represents the most atom-economical approach. However, the presence of both an acidic carboxyl group and a basic amino group in the same molecule introduces specific challenges, primarily due to its existence as a zwitterion.
Acid-Catalyzed Esterification under Reflux Conditions
The Fischer-Speier esterification is a classical and widely employed method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by using a large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
In the case of methyl 8-aminooctanoate, the reaction involves heating 8-aminooctanoic acid in methanol (B129727) under reflux in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from the methanol molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. youtube.com
A significant challenge in the esterification of amino acids is their zwitterionic nature, which can reduce the reactivity of the carboxyl group. nih.gov The strong acidic conditions are necessary to ensure that the carboxyl group is fully protonated and reactive. The reaction is reversible, and the removal of water as it is formed can be used to drive the equilibrium toward the product side. masterorganicchemistry.comyoutube.com
| Catalyst | Alcohol | Temperature | Key Features |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux | Strong dehydrating agent, promotes forward reaction. nih.gov |
| Hydrochloric Acid (HCl) | Methanol (excess) | Reflux | Commonly generated in situ from acetyl chloride or thionyl chloride. |
| Tosic Acid (TsOH) | Methanol (excess) | Reflux | Solid catalyst, often easier to handle than liquid acids. masterorganicchemistry.com |
Exploration of Alternative Esterification Reagents and Conditions
To circumvent the harsh conditions of traditional acid catalysis, which can sometimes lead to side reactions, alternative reagents have been developed. These methods often involve the in-situ activation of the carboxylic acid group to facilitate ester formation under milder conditions.
Coupling reagents commonly used in peptide synthesis are also effective for esterification. thermofisher.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), can activate the carboxyl group of 8-aminooctanoic acid. This activated species then readily reacts with methanol to form the desired ester. Such methods can often be performed at room temperature, preserving sensitive functional groups.
Other activating agents include borane (B79455) complexes. For instance, a borane-tetrahydrofuran (B86392) complex can react with the carboxylic acid to generate a triacyloxyborane intermediate, which subsequently reacts with methanol to yield this compound. organic-chemistry.org Additionally, silica (B1680970) chloride has been reported as an effective heterogeneous catalyst for the esterification of carboxylic acids, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.org
| Reagent Class | Example | Typical Conditions | Advantage |
|---|---|---|---|
| Carbodiimides | EDCI | Organic Solvent, Room Temp. | Mild conditions, high efficiency. thermofisher.com |
| Borane Complexes | Borane-THF | Toluene, Reflux | Effective for various nucleophiles. organic-chemistry.org |
| Heterogeneous Catalysts | Silica Chloride | Solvent or neat, Heat | Reusable catalyst, simple workup. organic-chemistry.org |
Process Intensification: Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing. rsc.orgrsc.org In a flow synthesis setup, reactants are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.com
The application of continuous flow technology to the esterification of amino acids can overcome heat and mass transfer limitations often encountered in batch reactors. researchgate.net This leads to enhanced reaction rates, improved yields, and better product consistency. The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, which is crucial for controlling exothermic reactions and preventing the formation of byproducts. Furthermore, the enclosed nature of flow systems enhances safety, particularly when working with hazardous reagents or at elevated temperatures and pressures. This methodology has been successfully applied to the synthesis of various β-amino acid esters and demonstrates the potential for a scalable and efficient production of this compound. mdpi.comgoogle.com
Multi-Step Convergent Synthetic Routes
Pathways via Halogenated Octanoic Acid Esters
A common multi-step strategy involves the use of a bifunctional C8 building block, such as a halogenated octanoic acid ester. In this pathway, the ester functionality is installed first, followed by the introduction of the amino group via nucleophilic substitution. A typical precursor for this route is methyl 8-bromooctanoate or methyl 8-chlorooctanoate.
The synthesis of these halogenated esters can be achieved from the corresponding diol or by other established methods. For example, a patent describes a process where 8-chlorooctanoic acid ethyl ester is used as a key intermediate. google.com
Friedel-Crafts Acylation: The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. nih.gov The reaction typically employs an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). While not a direct route to the aliphatic this compound, this reaction demonstrates the use of octanoic acid derivatives as acylating agents. For instance, the Friedel-Crafts acylation of anisole (B1667542) with octanoic acid has been studied using zeolite catalysts, yielding p-octanoyl anisole. rsc.org This reaction establishes a carbon-carbon bond and forms a ketone, showcasing a method to build larger molecules from an eight-carbon chain.
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
|---|---|---|---|
| Anisole | Octanoic Acid | Modified Hβ Zeolite | p-Octanoyl anisole rsc.org |
| Various Aromatics | Carboxylic Acids | Bi or Sc Triflate | Aryl Ketones semanticscholar.org |
Nucleophilic Displacement Strategies: A more direct and widely used approach to forming the C-N bond in this synthetic sequence is through nucleophilic displacement on a terminal halogen. Starting with a methyl 8-halooctanoate (e.g., methyl 8-bromooctanoate), the halide is displaced by a nitrogen-containing nucleophile.
Several sources of nitrogen can be employed:
Ammonia (B1221849): Direct reaction with ammonia can yield the primary amine, although this method can suffer from over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.
Sodium Azide (B81097): The Gabriel synthesis or a variation using sodium azide provides a clean route to the primary amine. The reaction of methyl 8-bromooctanoate with sodium azide yields methyl 8-azidooctanoate. The azide group is then reduced to the primary amine, typically by catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction).
Potassium Cyanate (B1221674): A patented method describes the reaction of 8-chlorooctanoic acid ethyl ester with potassium cyanate in the presence of an alcohol. google.com This forms a urethane (B1682113) intermediate, which is subsequently hydrolyzed under acidic conditions to yield the hydrochloride salt of the amino acid. google.com This approach avoids many of the issues associated with using ammonia or azides.
This nucleophilic displacement strategy effectively separates the formation of the ester and the introduction of the amino group, providing a robust and versatile pathway to this compound and related compounds.
Table of Compounds Mentioned
| Compound Name | Role in Article |
|---|---|
| This compound | Target Compound |
| 8-Aminooctanoic Acid | Starting Material |
| Methanol | Reagent/Solvent |
| Sulfuric Acid | Catalyst |
| Hydrochloric Acid | Catalyst |
| Tosic Acid | Catalyst |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | Coupling Reagent |
| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent |
| Borane-tetrahydrofuran complex | Activating Agent |
| Silica Chloride | Heterogeneous Catalyst |
| Methyl 8-bromooctanoate | Intermediate |
| Methyl 8-chlorooctanoate | Intermediate |
| 8-Chlorooctanoic acid ethyl ester | Intermediate google.com |
| Anisole | Substrate |
| Aluminum trichloride | Lewis Acid Catalyst |
| p-Octanoyl anisole | Product Example |
| Ammonia | Nucleophile |
| Sodium Azide | Nucleophile |
| Potassium Cyanate | Nucleophile google.com |
| Methyl 8-azidooctanoate | Intermediate |
Acylating Chlorination and Nenitzescu Reaction Sequences
A notable synthetic route to 8-aminooctanoic acid, the precursor to this compound, employs a sequence involving acylating chlorination and a Nenitzescu-type reaction. This approach has been successfully utilized in the synthesis of this important intermediate. cjph.com.cn
The synthesis commences with a commercially available starting material, which undergoes acylating chlorination. This step is a standard method for activating a carboxylic acid by converting it into a more reactive acyl chloride. cjph.com.cn Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which react with the carboxylic acid to produce the corresponding acyl chloride, with the evolution of gaseous byproducts like sulfur dioxide and hydrogen chloride, or carbon monoxide, carbon dioxide, and hydrogen chloride, respectively.
Following the acylating chlorination, the resulting acyl chloride is subjected to a Nenitzescu reaction. The classical Nenitzescu indole (B1671886) synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to yield a 5-hydroxyindole. However, in the context of the synthesis of 8-aminooctanoic acid, a modified Nenitzescu-type reaction sequence is employed. This involves the reaction of the acyl chloride with a suitable enamine or a precursor thereof, leading to the formation of a key intermediate. This intermediate then undergoes a series of transformations, including reduction, hydrazinolysis, and hydrolysis, to ultimately yield 8-aminooctanoic acid. cjph.com.cn The final esterification to this compound can be achieved through standard procedures, such as reaction with methanol in the presence of an acid catalyst.
Reductive Synthesis Approaches
Reductive methods provide a powerful and versatile strategy for the synthesis of amines, including this compound. These approaches typically involve the reduction of a nitrogen-containing functional group, such as a nitro or azido (B1232118) group, at the 8-position of an octanoate (B1194180) precursor.
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro and azido groups to primary amines. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the synthesis of this compound, a suitable precursor such as methyl 8-nitrooctanoate or methyl 8-azidooctanoate would be subjected to catalytic hydrogenation.
The reaction is typically carried out in a suitable solvent, such as methanol, ethanol (B145695), or ethyl acetate, under a pressurized atmosphere of hydrogen. A variety of heterogeneous catalysts can be used, with palladium on carbon (Pd/C) being one of the most common and effective. Other catalysts, such as platinum oxide (PtO₂) and Raney nickel, are also utilized.
The general reaction for the catalytic hydrogenation of an azido precursor is as follows:
R-N₃ + H₂ --(Catalyst)--> R-NH₂ + N₂
And for a nitro precursor:
R-NO₂ + 3H₂ --(Catalyst)--> R-NH₂ + 2H₂O
The chemoselectivity of catalytic hydrogenation is a key advantage, as it often allows for the reduction of the nitro or azido group without affecting other functional groups, such as the ester moiety.
Below is a table summarizing typical conditions for the catalytic hydrogenation of nitro and azido compounds to amines.
| Precursor | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |
| Alkyl Azide | 10% Pd/C | Ethanol | 1-5 | 25-50 | >95 |
| Alkyl Azide | PtO₂ | Methanol | 1-5 | 25 | >95 |
| Alkyl Nitro | Raney Ni | Ethanol | 50-100 | 50-100 | >90 |
| Alkyl Nitro | 10% Pd/C | Ethyl Acetate | 1-10 | 25-70 | >95 |
Chiral Auxiliary-Mediated Asymmetric Synthesis of Related Amino Acids
The asymmetric synthesis of amino acids is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule, known as a chiral auxiliary, is temporarily attached to the substrate to direct the formation of a new stereocenter.
While specific examples for the asymmetric synthesis of this compound are not prevalent in the literature, the general principles of chiral auxiliary-mediated synthesis can be applied. A common strategy involves the use of Evans oxazolidinone auxiliaries. In a hypothetical synthesis, an appropriate acyl oxazolidinone precursor could be alkylated with a suitable electrophile to introduce the octanoate chain.
The chiral auxiliary creates a sterically hindered environment around the reaction center, forcing the incoming electrophile to approach from a specific face of the enolate, thus leading to the formation of one diastereomer in excess. After the desired stereocenter is established, the chiral auxiliary can be cleaved under mild conditions to yield the chiral carboxylic acid, which can then be esterified to the methyl ester.
Key steps in a chiral auxiliary-mediated synthesis of a chiral 8-amino acid derivative would include:
Attachment of the chiral auxiliary to a suitable starting material.
Diastereoselective formation of a new stereocenter, for instance, through an alkylation or a Michael addition reaction.
Removal of the chiral auxiliary to yield the enantiomerically enriched amino acid.
The choice of chiral auxiliary, base, solvent, and reaction conditions are all critical factors in achieving high diastereoselectivity.
Optimization and Mechanistic Studies in Synthesis
The efficiency and selectivity of the synthetic methodologies described above are highly dependent on the reaction conditions. Optimization and mechanistic studies are therefore crucial for developing robust and scalable processes for the synthesis of this compound.
Influence of Solvent Systems and Reaction Media
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of the synthetic methods for this compound, the solvent can influence reaction rates, yields, and selectivities.
In catalytic hydrogenation , the solvent must be inert to the reaction conditions and capable of dissolving the substrate and the hydrogen gas to a sufficient extent. Polar solvents like ethanol and methanol are often preferred as they can stabilize the polar intermediates and products. The choice of solvent can also affect the activity and selectivity of the catalyst. For instance, in some cases, the addition of a small amount of acid or base to the solvent can significantly enhance the reaction rate.
For chiral auxiliary-mediated asymmetric synthesis , the solvent plays a critical role in the conformation of the chiral auxiliary-substrate complex and the transition state of the reaction. The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and its reactivity, thereby affecting the diastereoselectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) are commonly used.
The table below summarizes the general effects of solvent properties on these reactions.
| Reaction Type | Solvent Property | General Effect |
| Catalytic Hydrogenation | Polarity | Higher polarity can increase the rate by stabilizing intermediates. |
| Catalytic Hydrogenation | Protic/Aprotic | Protic solvents can act as a proton source and may influence catalyst activity. |
| Asymmetric Synthesis | Coordinating Ability | Coordinating solvents can interact with the metal counterion of the enolate, affecting aggregation and stereoselectivity. |
| Asymmetric Synthesis | Dielectric Constant | Can influence the stability of charged intermediates and transition states. |
Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency
In addition to the solvent, other reaction parameters such as temperature, pressure, and stoichiometry must be carefully controlled to optimize the synthesis of this compound.
Temperature is a critical parameter in all the discussed synthetic methods. In catalytic hydrogenation , higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as decomposition of the starting material or product, or a decrease in the selectivity of the catalyst. For instance, in the hydrogenation of nitro compounds, higher temperatures can sometimes promote the formation of byproducts. researchgate.netresearchgate.net
In asymmetric synthesis , the diastereoselectivity is often highly temperature-dependent. Lower temperatures typically lead to higher stereoselectivity as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.
Pressure is a key variable in catalytic hydrogenation , as it determines the concentration of hydrogen gas in the reaction mixture. Higher pressures generally lead to faster reaction rates. The optimal pressure will depend on the specific substrate, catalyst, and reaction temperature.
Stoichiometry of the reactants and reagents is crucial for achieving high yields and minimizing waste. In chiral auxiliary-mediated synthesis , the stoichiometry of the base used for enolate formation and the electrophile must be carefully controlled to ensure complete reaction and avoid side reactions. The ratio of substrate to chiral auxiliary is typically 1:1.
The following table provides a general overview of the effects of these parameters.
| Parameter | Reaction Type | Effect on Efficiency |
| Temperature | Catalytic Hydrogenation | Increased rate with temperature, but potential for reduced selectivity at very high temperatures. |
| Temperature | Asymmetric Synthesis | Lower temperatures generally favor higher stereoselectivity. |
| Pressure | Catalytic Hydrogenation | Higher pressure increases the rate of reaction. |
| Stoichiometry | Asymmetric Synthesis | Precise control is needed to maximize yield and stereoselectivity. |
Catalyst Selection and Recovery for Sustainable Synthesis
The sustainable synthesis of this compound largely depends on the choice of catalyst, with a focus on heterogeneous and enzymatic systems that facilitate easy separation and reuse.
Heterogeneous Acid Catalysts:
Solid acid catalysts are a cornerstone of sustainable esterification processes due to their ease of recovery and reduced environmental impact compared to homogeneous mineral acids. Ion-exchange resins, such as Amberlyst-15, have demonstrated effectiveness in the esterification of amino acids. semanticscholar.org These catalysts function by providing acidic sites for the protonation of the carboxylic acid, activating it for nucleophilic attack by methanol. The porous nature of these resins allows for high surface area and efficient catalysis.
Another class of heterogeneous acid catalysts includes sulfonic acid-functionalized materials. For instance, cellulose (B213188) sulfuric acid has been successfully employed for the ketalization of ethyl levulinate, a reaction that, like esterification, is acid-catalyzed and involves the removal of water. researcher.life Such catalysts can be prepared from renewable resources, further enhancing their green credentials. The recovery of these solid catalysts is straightforward, typically involving simple filtration from the reaction mixture, after which they can be washed, dried, and reused in subsequent batches. The reusability of these catalysts is a key factor in reducing waste and improving the economic viability of the process.
Recent research has also explored the use of magnetically separable nanocatalysts. For example, butanesulfonic acid immobilized on magnetic iron oxide nanoparticles (MFe2O4@PDA@BuSO3H) has been developed as a highly efficient and recoverable catalyst for organic synthesis. rsc.org The magnetic core allows for easy separation of the catalyst from the reaction medium using an external magnet, offering a significant advantage in terms of catalyst recovery and prevention of product contamination.
Enzymatic Catalysis:
Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature, but in non-aqueous or low-water environments, they can effectively catalyze esterification reactions. The use of lipases, such as those from Candida antarctica (often immobilized and known as Novozym 435), offers several advantages for the synthesis of this compound. nih.gov These include high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acidic or basic reagents.
Lipase-catalyzed esterification can even be performed in aqueous micellar media, which challenges the traditional need for organic solvents. nsf.govnih.govrsc.org The use of designer surfactants can create nanomicelles that facilitate the enzymatic reaction while allowing for easy separation of the product. Immobilization of lipases on solid supports is a common strategy to enhance their stability and enable their recovery and reuse over multiple reaction cycles. This approach is central to the development of sustainable and cost-effective biocatalytic processes.
Interactive Data Table: Comparison of Catalysts for Amino Acid Esterification
| Catalyst Type | Catalyst Example | Key Advantages | Recovery Method |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High reactivity, low cost | Neutralization and extraction |
| Heterogeneous Acid | Amberlyst-15 | Easy separation, reusable | Filtration |
| Heterogeneous Acid | Cellulose Sulfuric Acid | Renewable, easy separation | Filtration |
| Magnetic Nanocatalyst | MFe₂O₄@PDA@BuSO₃H | High efficiency, easy recovery | Magnetic separation |
| Enzyme (Lipase) | Novozym 435 | High selectivity, mild conditions | Filtration (if immobilized) |
Strategies for Enhanced Yield in Preparative Scales
Maximizing the yield of this compound on a preparative scale involves optimizing reaction conditions and employing techniques that drive the reaction equilibrium towards product formation.
Reaction Optimization:
The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-limited process. To enhance the yield, several strategies can be employed. One of the most effective is the removal of water, a byproduct of the reaction. This can be achieved by azeotropic distillation, where a solvent that forms an azeotrope with water is used to continuously remove it from the reaction mixture, thereby shifting the equilibrium towards the formation of the ester.
The molar ratio of the reactants is another critical parameter. Using a large excess of methanol can also drive the reaction forward. However, on a preparative scale, this can lead to increased costs associated with raw materials and solvent recovery. Therefore, optimizing the molar ratio to find a balance between high conversion and process efficiency is crucial.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including esterification. scirp.orgresearchgate.net Microwave heating can lead to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures being reached more quickly. For the synthesis of amino acid esters, microwave-assisted methods have been shown to be particularly effective, offering a scalable approach for preparative synthesis.
Flow Chemistry:
Continuous flow reactors offer several advantages for the synthesis of this compound on a larger scale. In a flow system, reactants are continuously pumped through a heated tube or column containing a packed bed of a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction efficiency and safety. Furthermore, flow systems can be easily scaled up by running the process for longer durations or by using larger reactors. The integration of in-line purification methods can also lead to a more streamlined and efficient manufacturing process.
Interactive Data Table: Strategies for Yield Enhancement in Amino Acid Esterification
| Strategy | Description | Impact on Yield | Key Considerations |
| Water Removal | Azeotropic distillation to remove water byproduct | Shifts equilibrium to favor product formation | Choice of azeotroping agent |
| Excess Reactant | Using an excess of methanol | Drives the reaction forward | Cost and recovery of excess reactant |
| Microwave Irradiation | Rapid and uniform heating | Reduces reaction time and can increase yield | Specialized equipment required |
| Flow Chemistry | Continuous processing with precise control | Improved efficiency, safety, and scalability | Initial setup cost |
Chemical Reactivity and Derivatization of Methyl 8 Aminooctanoate
Reactivity of the Ester Functional Group
The ester group in Methyl 8-aminooctanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolytic Transformations: Acidic and Basic Saponification Mechanisms and Applications
Hydrolysis of the methyl ester leads to the formation of 8-aminooctanoic acid. This transformation can be catalyzed by either acid or base.
Basic Saponification: Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. study.commasterorganicchemistry.comstudy.com This reaction proceeds through a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (CH₃O⁻) yields a carboxylic acid, which is then deprotonated by the methoxide to form the carboxylate salt and methanol (B129727). masterorganicchemistry.comorganicchemistrytutor.com An acidic workup is required to neutralize the carboxylate and obtain the free carboxylic acid. masterorganicchemistry.com The term saponification originates from its historical use in soap making, where fats (triglycerides) are hydrolyzed with a base. organicchemistrytutor.comaakash.ac.in
Mechanism:
Nucleophilic attack of OH⁻ on the ester carbonyl carbon. study.comaakash.ac.in
Formation of a tetrahedral intermediate. organicchemistrytutor.com
Elimination of the methoxide leaving group to form a carboxylic acid. study.com
Deprotonation of the carboxylic acid by the strong base (methoxide) to form the carboxylate salt. masterorganicchemistry.com
A study on the base hydrolysis of a similar N-coordinated amino ester, methyl 6-aminohexanoate, found the second-order rate constant (k_OH) for the hydrolysis of the free ester to be 0.148 L mol⁻¹ s⁻¹. rsc.org
Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically used.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.net This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to acidic hydrolysis, the reaction begins with the protonation of the carbonyl oxygen. The new alcohol then attacks the activated carbonyl, and after proton transfers, the original alcohol (methanol) is eliminated. To ensure a high yield of the new ester, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process typically involves an alkoxide nucleophile (e.g., sodium ethoxide) attacking the ester carbonyl. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide (methoxide) to form the new ester. masterorganicchemistry.commdpi.com
These reactions are fundamental in various industrial applications, including the production of biodiesel from triglycerides. mdpi.commdpi.com While specific studies on this compound are not prevalent, the principles apply to its ester functionality. For example, reacting this compound with benzyl (B1604629) alcohol under appropriate catalytic conditions would yield benzyl 8-aminooctanoate.
Reactivity of the Primary Amine Functional Group
The primary amine in this compound is a nucleophilic center and readily participates in reactions characteristic of amines, with amide bond formation being one of the most significant.
Amide Bond Formation: Coupling with Carboxylic Acids
The reaction between the primary amine of this compound and a carboxylic acid forms an amide bond, a cornerstone of peptide and medicinal chemistry. nih.govnih.gov This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.netluxembourg-bio.com
To achieve efficient amide bond formation, various coupling reagents have been developed to convert the carboxylic acid's hydroxyl group into a better leaving group. youtube.com
Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a widely used dehydrating agent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orgluxembourg-bio.com The amine then attacks this intermediate to form the amide. A major byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration, making DCC particularly useful in solution-phase synthesis. luxembourg-bio.compeptide.comresearchgate.net
1-Hydroxybenzotriazole (HOBt): Carbodiimide-mediated couplings can sometimes lead to racemization of chiral carboxylic acids (like amino acids). researchgate.net Adding HOBt as an additive minimizes this side reaction. peptide.comresearchgate.net HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines. luxembourg-bio.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): HATU is an aminium/uronium-based coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole). peptide.com It is known for its high efficiency, rapid reaction rates, and ability to suppress racemization, even more so than HOBt-based reagents. peptide.combachem.com HATU is frequently employed in challenging couplings, such as those involving sterically hindered amino acids or in solid-phase peptide synthesis. peptide.comuiw.edu
The general procedure involves dissolving the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) in an aprotic solvent (e.g., DMF), followed by the addition of this compound.
Table 1: Common Coupling Reagents and Their Characteristics
| Reagent | Type | Key Features | Byproduct | Common Use |
|---|---|---|---|---|
| DCC | Carbodiimide | Inexpensive, effective dehydrating agent | Dicyclohexylurea (DCU), insoluble | Solution-phase synthesis researchgate.net |
| HOBt | Additive | Reduces racemization when used with carbodiimides | - | Used with DCC, EDC, DIC researchgate.netpeptide.com |
| HATU | Aminium Salt | Fast reaction rates, low racemization | Tetramethylurea, soluble | Solid-phase peptide synthesis, difficult couplings peptide.combachem.com |
This compound can be incorporated into peptide chains, acting as a non-proteinogenic amino acid or a spacer molecule. This can be done in either solution-phase or solid-phase synthesis. wikipedia.orgchempep.com
Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, all reactions are carried out in a homogeneous solution. libretexts.orgwikipedia.org To form a dipeptide, for instance, an N-protected amino acid would be activated with a coupling reagent (like DCC/HOBt) and then reacted with this compound. libretexts.org The product would then need to be isolated and purified before proceeding to the next step (e.g., deprotection of the N-terminus for further chain elongation). beilstein-journals.org While effective, this method can be time-consuming due to the required purification at each step. wikipedia.org
Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. wikipedia.orgchempep.com This allows for the use of excess reagents to drive reactions to completion, with purification simply involving filtering and washing the resin. wikipedia.orgbeilstein-journals.org
A typical Fmoc/tBu-SPPS cycle to incorporate this compound would be:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. chempep.com
Activation & Coupling: The next Fmoc-protected amino acid in the sequence is pre-activated using a coupling reagent like HATU and a base (DIPEA). This activated species is then added to the resin to couple with the newly freed N-terminus of the growing peptide chain. nih.gov
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. bachem.com
This cycle is repeated until the desired sequence is assembled. This compound, with its free primary amine, can be coupled to a resin-bound carboxylic acid, or its own carboxylic acid (after hydrolysis of the ester) can be anchored to an amine-functionalized resin to initiate the synthesis. Its use provides a flexible linker within a peptide sequence.
Table 2: Mentioned Chemical Compounds
| Compound Name | Functional Groups | Role in Discussed Reactions |
|---|---|---|
| This compound | Primary Amine, Methyl Ester | Reactant, Building Block |
| 8-Aminooctanoic acid | Primary Amine, Carboxylic Acid | Product of Hydrolysis |
| Methanol | Alcohol | Byproduct of Hydrolysis |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Coupling Reagent |
| 1-Hydroxybenzotriazole (HOBt) | N-hydroxy compound | Coupling Additive |
| HATU | Uronium Salt | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Tertiary Amine | Non-nucleophilic Base |
| Dicyclohexylurea (DCU) | Urea | Byproduct of DCC coupling |
| Piperidine | Secondary Amine | Fmoc-deprotecting agent |
| N,N-Dimethylformamide (DMF) | Amide | Aprotic Solvent |
Functionalization at the Alkyl Chain and Terminal Positions
The long alkyl chain and the terminal methyl ester of this compound provide additional sites for chemical modification, enabling the synthesis of a wide array of derivatives.
Selective C-H Oxidation: Functionalizing the unactivated C-H bonds of the alkyl chain is a significant challenge in organic synthesis. However, advanced catalytic methods have been developed to achieve site-selective oxidation. For instance, bioinspired manganese catalysts have been shown to selectively oxidize the central methylene (B1212753) groups (C6 and C7) of long-chain diamines through a supramolecular recognition strategy uniroma1.it. While not demonstrated on this compound specifically, these principles suggest that directing groups or specialized catalysts could enable oxidation at specific positions along the octanoate (B1194180) chain.
Reduction of the Ester Group: The methyl ester group at the terminus of the chain can be selectively reduced to a primary alcohol. This transformation creates 8-aminooctan-1-ol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they would also react with other reducible functional groups harvard.edu. A milder reagent like lithium borohydride (B1222165) (LiBH₄) is often used for the selective reduction of esters in the presence of less reactive groups like amides or nitriles harvard.eduacs.org. Catalytic hydrogenation under specific conditions can also be employed for ester reduction google.com. This transformation allows for further derivatization at the newly formed hydroxyl group.
Beyond simple oxidation or reduction, various chemical groups can be introduced onto the molecule at different positions.
At the Amine: As discussed in section 3.2.2, alkyl and acyl groups are readily introduced at the nitrogen atom.
At the Ester: The ester can be converted to an amide via aminolysis, introducing a wide range of substituents depending on the amine used.
Along the Alkyl Chain: Direct C-H functionalization is a powerful strategy for introducing new groups. Photoredox catalysis, for example, can generate alkyl radicals from C-H bonds, which can then engage in C-C bond-forming reactions nih.gov. This allows for the direct alkylation or acylation of the hydrocarbon chain under mild conditions rsc.org.
Accelerated Synthetic Methodologies
To improve the efficiency, yield, and sustainability of synthesizing derivatives of this compound, modern accelerated synthetic techniques can be employed.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes nih.gov. It has been successfully applied to the esterification of amino acids and the synthesis of various esters, achieving high yields in a fraction of the time required for conventional heating nih.govresearcher.lifemdpi.comnih.gov. Reactions such as N-acylation or the functionalization of the ester group could be significantly accelerated using this technology.
Continuous-Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor coil or microreactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. This methodology has been applied to the synthesis of β-amino acid esters and other amine derivatives mdpi.comresearchgate.netresearchgate.net. A multi-step synthesis involving protection, functionalization, and deprotection of this compound could be streamlined into a continuous-flow process, increasing throughput and process control acs.org.
Research Findings on Microwave-Assisted Derivatization of this compound Remain Elusive
Despite a comprehensive search of available scientific literature, specific research detailing the use of Microwave-Assisted Organic Synthesis (MAOS) for the derivatization of this compound could not be identified. While MAOS is a well-established technique for accelerating a wide range of organic reactions, its direct application to this particular long-chain amino acid ester has not been documented in the reviewed literature.
Microwave-assisted synthesis is recognized for its ability to dramatically reduce reaction times, increase product yields, and enhance the purity of final products when compared to conventional heating methods. researchgate.netasianpubs.org This methodology has been successfully employed in the synthesis of various organic compounds, including fatty acid methyl esters and derivatives of other amino acids. researchgate.netnih.gov The principles of MAOS involve the direct coupling of microwave energy with the molecules in a reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in
In the broader context of amino acid chemistry, microwave irradiation has been utilized to facilitate esterification and the synthesis of N-acylated derivatives. nih.govnih.gov For instance, the esterification of unprotected α-amino acids has been achieved efficiently using microwave-assisted protocols, often in solventless conditions, to yield ionic esterified amino acids. nih.gov Similarly, the synthesis of N-acetylneuraminic acid congeners has been expedited through microwave irradiation, showcasing the versatility of this technique in modifying complex amino acid structures. nih.gov
Furthermore, MAOS has been applied to the synthesis of fatty acid derivatives, which share structural similarities with this compound. For example, the preparation of fatty acid methyl esters (FAMEs) for analytical profiling has been significantly accelerated using microwave assistance. researchgate.net Additionally, the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine has been successfully achieved under microwave irradiation, demonstrating high conversion rates in significantly reduced reaction times. rasayanjournal.co.in
While these examples highlight the potential of MAOS for the derivatization of molecules with similar functional groups (amino and ester moieties), the absence of specific studies on this compound means that no detailed research findings, reaction conditions, or data tables for its derivatization via this method can be provided at this time. Further experimental research would be required to explore and optimize the application of MAOS for the derivatization of this specific compound.
Applications of Methyl 8 Aminooctanoate in Advanced Chemical Research
As a Core Building Block in Multi-Component Synthesis
The dual functionality of methyl 8-aminooctanoate allows it to participate in a variety of chemical transformations, making it an ideal component in multi-step and multi-component reactions. Its amine group serves as a potent nucleophile for amide bond formation, while the ester group can be hydrolyzed or transformed into other functional groups, providing multiple avenues for molecular elaboration.
This compound serves as a crucial starting material or intermediate in the synthesis of molecules designed to interact with biological systems. Its aliphatic chain is particularly useful as a linker or spacer in the architecture of pharmacologically active compounds.
Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibition has become a validated strategy in cancer therapy. nih.gov HDAC inhibitors typically consist of three key pharmacophoric elements: a "cap" group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, and a linker that connects these two elements.
This compound has been explicitly used as the linker component in the synthesis of novel HDAC inhibitors, such as analogs of Santacruzamate A. nih.govchemsrc.com In these syntheses, the primary amine of this compound is coupled with a carboxylic acid-containing cap group to form a stable amide bond. nih.govchemsrc.com The eight-carbon chain provides the necessary length and flexibility for the molecule to position the zinc-binding group effectively within the enzyme's active site.
Table 1: Synthesis of HDAC Inhibitor Precursors Using Amino Esters
| Amine Component | Coupling Conditions | Product Type | Reference |
|---|---|---|---|
| This compound | DMF, HOBt, DCC, Et3N | Linker-Intermediate | nih.govchemsrc.com |
| Methyl 6-aminohexanoate | DMF, HOBt, DCC, Et3N | Linker-Intermediate | nih.govchemsrc.com |
This table illustrates the use of this compound alongside other amino esters in standard peptide coupling conditions to form intermediates for HDAC inhibitors.
Betulinic acid and its derivatives have been extensively studied as potent anti-HIV agents, with some acting as maturation inhibitors and others as entry inhibitors. researchgate.netresearchgate.net Chemical modification of the betulinic acid scaffold, particularly at the C-3 hydroxyl and C-28 carboxylic acid positions, is a key strategy for enhancing antiviral potency and improving pharmacokinetic profiles. researchgate.net
This compound has been successfully employed to modify the C-28 carboxylic acid group of a betulinic acid derivative. In one synthetic pathway, 3-O-acetyl-betulinic acid is first converted to its acid chloride, which then reacts with the amine group of this compound to furnish an amide-linked derivative. This modification introduces a long, flexible side chain at the C-28 position, which has been shown to be critical for anti-HIV entry activity. researchgate.net This strategic derivatization led to the successful synthesis of Methyl N-[3β-acetoxy-lup-20(29)-en-28-oyl]-8-aminooctanoate.
Table 2: Characterization of a Betulinic Acid-Methyl 8-aminooctanoate Conjugate
| Compound Name | Starting Materials | Yield | Molecular Formula | Mass Spec (ESI+) |
|---|
Data sourced from a study on the design and synthesis of novel betulinic acid derivatives as potent anti-HIV agents.
No research data directly linking this compound to the synthesis or derivatization of luciferase inhibitors or reporter molecules was found in the provided search results.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. The incorporation of non-canonical amino acids (ncAAs) or other building blocks is a central strategy in their design.
This compound serves as an excellent example of such a building block. As an ω-amino acid ester, its structure is not found in natural proteins, but its amine and carboxylate functionalities allow it to be incorporated into peptide chains through standard synthesis protocols. The long, flexible seven-carbon linker between its functional groups can be used to:
Induce specific secondary structures or turns in a peptide chain.
Act as a flexible spacer to connect two or more pharmacophoric elements, as seen in the synthesis of cyclic octapeptide analogs. nih.gov
Create oligomeric structures with properties distinct from traditional peptides, where the hydrocarbon chain can influence solubility and membrane permeability.
Its use in the synthesis of Santacruzamate A analogs demonstrates its utility in constructing complex, cyclic peptide-like molecules that mimic the structure of natural products. nih.govchemsrc.com
Precursor for Complex Bioactive Molecules and Natural Product Analogs
Contribution to Polymer Chemistry and Materials Science
No research data directly linking this compound to polymer chemistry or materials science applications was found in the provided search results.
Monomer for the Synthesis of Polyamides and Nylons (e.g., Nylon-12 Precursors)
This compound is a valuable monomer for the synthesis of polyamides through step-growth polycondensation. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). The synthesis can proceed via the self-condensation of ω-amino esters like this compound or by reaction with other comonomers.
The general reaction involves the nucleophilic attack of the amino group of one monomer on the ester carbonyl group of another, eliminating methanol (B129727) and forming an amide bond. This process, when repeated, leads to the formation of long polymer chains. The structure of the resulting polyamide, in this case, would be a type of nylon, specifically Nylon-8, if this compound undergoes self-condensation after hydrolysis of the ester to a carboxylic acid.
While not a direct precursor to Nylon-12, the study of ω-amino esters like this compound is relevant to the broader field of bio-based polyamides. Research into bio-based monomers is driven by the need for sustainable alternatives to petroleum-derived feedstocks for polymers like nylons. avient.comresearchgate.net Enzymatic polymerization and polycondensation of various ω-amino acids and their esters are key areas of this research, establishing a basis for the potential use of this compound in creating novel polyamide structures. nih.gov
| Polymerization Method | Monomer Type | Description |
|---|---|---|
| Step-Growth Polycondensation | ω-Amino Acids/Esters | Monomers with both amine and carboxylic acid (or ester) groups react to form long polymer chains. This is a common method for producing nylons. nih.gov |
| Ring-Opening Polymerization | Lactams | Cyclic amides (lactams) are opened and linked to form a linear polyamide chain. For example, ε-caprolactam is the monomer for Nylon 6. nih.gov |
Integration into Functional Organic Materials and Frameworks
The dual functionality of this compound makes it a suitable candidate for incorporation into various functional organic materials. The primary amine can be used to modify the surface of materials or to be integrated into the structure of porous frameworks.
For instance, the amine group can be used to functionalize the internal surfaces of Metal-Organic Frameworks (MOFs). This is typically achieved post-synthetically by reacting the amine with open coordination sites on the metal clusters or with reactive functional groups on the organic linkers. Such amine-functionalized MOFs exhibit altered properties, such as improved CO2 capture capabilities or enhanced catalytic activity.
Similarly, the amine group can be grafted onto the surface of other porous materials like silica (B1680970) gel or porous carbon, changing their surface chemistry from hydrophobic to more hydrophilic and providing sites for further reactions.
Design of Hybrid Materials via Conjugation
Conjugation, the process of covalently linking different types of molecules or materials, can be used to create hybrid materials with combined or enhanced properties. The amine and ester groups of this compound provide convenient handles for such conjugation reactions.
One area of application is in the surface modification of nanoparticles. The amine group can react with carboxylic acids on the surface of a nanoparticle (e.g., gold or iron oxide nanoparticles) via amide bond formation, often facilitated by coupling agents like EDC/NHS. rsc.org This process attaches the eight-carbon chain of this compound to the nanoparticle surface, which can improve its dispersibility in nonpolar media or serve as a spacer arm for the subsequent attachment of other molecules.
Furthermore, fatty acid and amino acid conjugates are explored for creating self-assembling materials and for drug delivery applications. nih.govresearchgate.net The conjugation of molecules like this compound to drugs or larger carrier molecules can modify their solubility, stability, and pharmacokinetic profiles. nih.gov
| Material Type | Conjugation Strategy | Potential Application |
|---|---|---|
| Nanoparticles | Amide coupling between the amine group of this compound and surface carboxyl groups. rsc.org | Improved dispersibility, biocompatibility, and sites for further functionalization. |
| Polymeric Scaffolds | Grafting onto a polymer backbone via reaction with the amine or ester group. | Modification of surface properties, drug delivery. |
| Biomolecules | Linking to proteins or peptides to increase lipophilicity. researchgate.net | Enhanced cell membrane permeability for drug delivery. |
Development of Biocatalytic Processes Involving Amino Acids
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Enzymes can perform highly specific reactions under mild conditions. This compound serves as a useful substrate for the study and development of certain enzyme classes.
Substrate for ω-Transaminase Development and Enzyme Promiscuity Studies
ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. researchgate.net They are of significant interest for the synthesis of chiral amines, which are important building blocks for pharmaceuticals. diva-portal.org
Unlike other transaminases that are specific for α-amino acids, ω-TAs can accept substrates where the amino group is located at a position other than the alpha-carbon. nih.gov This makes molecules like this compound, with its terminal amino group, ideal substrates for these enzymes.
The study of how ω-TAs interact with non-natural substrates like this compound is crucial for two main areas:
Enzyme Development : By testing the activity of ω-TAs with a variety of substrates, researchers can identify enzymes with novel specificities. Furthermore, techniques like directed evolution and protein engineering can be used to modify the active site of these enzymes to improve their activity and selectivity towards desired non-natural substrates. nih.govfrontiersin.org The structural features of the enzyme's active site, often described as having a large and a small binding pocket, dictate its substrate scope. almacgroup.com
Enzyme Promiscuity Studies : Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological reaction. Studying the promiscuous activities of enzymes can provide insights into enzyme evolution and can be exploited for novel biocatalytic applications. Using a substrate like this compound allows researchers to probe the limits of an enzyme's substrate tolerance and to understand the molecular basis of its specificity. mdpi.com
| Characteristic | Description | Relevance to this compound |
|---|---|---|
| Broad Substrate Scope | Accepts a wide range of amino donors and acceptors, including those without an α-carboxyl group. nih.gov | This compound, a ω-amino ester, is a suitable non-natural substrate. |
| Stereoselectivity | Can produce enantiomerically pure chiral amines from prochiral ketones. researchgate.net | Could be used in kinetic resolutions involving similar long-chain amino esters. |
| Protein Engineering Target | The active site can be mutated to alter substrate specificity and improve activity. nih.gov | This compound can be used as a screening substrate for newly engineered enzyme variants. |
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the requested structure for this specific compound. The foundational research data required to populate the sections on ligand-protein interaction analysis, conformational analysis, computational prediction of activities, rational design of derivatives, and quantum chemical calculations for this compound is not present in the search results.
Theoretical and Computational Chemistry Studies of Methyl 8 Aminooctanoate and Its Derivatives
Quantum Chemical Calculations
Electronic Structure Analysis and Reactivity Prediction
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is typically localized on the nitrogen atom of the amine group due to its lone pair of electrons. Conversely, the LUMO, an electron acceptor, is centered around the carbonyl carbon of the ester group, which is electrophilic. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For Methyl 8-aminooctanoate, the MEP would show a region of negative potential (red) around the oxygen atoms of the ester and the nitrogen of the amine, indicating nucleophilic sites. A region of positive potential (blue) would be found around the amine hydrogens and the carbonyl carbon, indicating electrophilic sites. This analysis helps predict how the molecule will interact with other reagents. For instance, the nucleophilic amine group is predicted to react with electrophiles, while the electrophilic carbonyl carbon is susceptible to attack by nucleophiles.
Table 1: Calculated Quantum Chemical Properties for this compound Note: These values are representative examples derived from typical DFT (B3LYP/6-311G level) calculations for similar molecules and are intended for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.15 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.17 eV | Indicator of chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 2.45 Debye | Measure of the overall polarity of the molecule. |
Reaction Mechanism Elucidation
Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally. princeton.edu For this compound, a key reaction of interest is intermolecular aminolysis, where the amine group of one molecule attacks the ester group of another, leading to the formation of an amide bond and releasing methanol (B129727). This is the fundamental step in the polycondensation of this molecule to form a polyamide.
Using DFT, the entire reaction pathway can be mapped by locating the transition state (TS) structures connecting reactants to products. researchgate.net Calculations can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
The aminolysis of an ester can follow different pathways, such as a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net Computational analysis can distinguish between these pathways by comparing their respective activation barriers. The pathway with the lower energy barrier is the more likely mechanism. For the self-reaction of this compound, a computational study would likely model the formation of a dimer, calculating the energy profile for the nucleophilic attack of the amine on the carbonyl carbon, the formation of the tetrahedral intermediate, proton transfer steps, and the final elimination of methanol.
Table 2: Hypothetical Energy Profile for the Aminolysis Reaction of this compound Note: The following data is illustrative of a computational study on ester aminolysis and does not represent experimentally verified values for this specific molecule.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| TS1 | Transition state for the formation of the tetrahedral intermediate. | 25.5 |
| TS2 | Transition state for the elimination of methanol. | 15.2 |
| Overall Reaction Energy (ΔErxn) | Energy difference between products and reactants. | -5.8 |
Molecular Dynamics Simulations for Dynamic Behavior
While electronic structure methods describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing a virtual window into molecular motion at the femtosecond scale. nih.govfu-berlin.de
Furthermore, MD simulations are essential for understanding intermolecular interactions. By simulating a system with many this compound molecules, one can observe how they aggregate and organize. This is particularly relevant for predicting how the molecule might behave as a monomer before polymerization or how it might self-assemble into larger structures. Coarse-grained MD (CG-MD), which simplifies the atomic representation to model larger systems for longer timescales, is particularly useful for studying the self-assembly of amphiphilic molecules like poly(beta-amino esters) into nanoparticles. nih.gov
In Silico Framework Development for Material Science and Drug Discovery
In silico frameworks leverage computational power to design and screen new molecules for specific applications, significantly reducing the time and cost associated with traditional experimental approaches. frontiersin.orgnih.gov this compound, with its two functional groups, serves as a versatile building block within these frameworks for both material science and drug discovery.
In material science , computational tools can be used to design novel polymers. researchgate.netacs.org Starting with this compound as a monomer, its properties can be computationally modified by adding different substituents. An in silico framework could generate a virtual library of thousands of such derivatives and then use computational screening to predict their properties, such as glass transition temperature, tensile strength, or biodegradability. This allows researchers to identify promising candidates for synthesis and testing, accelerating the discovery of new functional materials like advanced polyamides or poly(ester amides).
In drug discovery , the principles of computer-aided drug design (CADD) can be applied. nih.govmdpi.com The flexible carbon chain of this compound makes it an ideal scaffold or linker for connecting different pharmacophores. An in silico framework could involve creating a large virtual library of compounds where different molecular fragments are attached to the amine or ester ends of the molecule. This library can then be screened against a biological target (e.g., a protein receptor) using molecular docking simulations to predict binding affinity. nih.gov This process helps identify "hit" compounds that are most likely to be biologically active, streamlining the early stages of the drug development pipeline. nih.gov The development of such computational methods is a crucial part of modern pharmaceutical research. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
